(2-Bromo-5-methylphenyl)hydrazine hydrochloride
Overview
Description
(2-Bromo-5-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylphenyl)hydrazine hydrochloride typically involves the bromination of 5-methylphenylhydrazine followed by the formation of the hydrochloride salt. One common method includes the reduction of 2-bromo-5-nitrotoluene to 2-bromo-5-methylaniline, which is then diazotized and subsequently reduced to form the hydrazine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and reduction processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(2-Bromo-5-methylphenyl)hydrazine: Similar structure but without the hydrochloride salt.
(2-Bromo-4-methylphenyl)hydrazine hydrochloride: Similar structure with the methyl group at the 4-position.
(2-Chloro-5-methylphenyl)hydrazine hydrochloride: Similar structure with a chlorine atom instead of bromine.
Uniqueness: (2-Bromo-5-methylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both bromine and methyl groups on the phenyl ring can enhance its nucleophilicity and steric properties, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHXUAVVSQTSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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